L-Naspa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

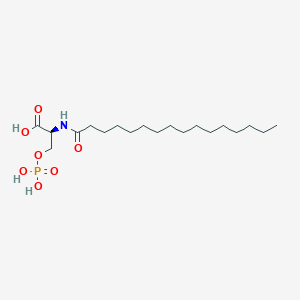

(2S)-2-(hexadecanoylamino)-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17(19(22)23)16-27-28(24,25)26/h17H,2-16H2,1H3,(H,20,21)(H,22,23)(H2,24,25,26)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMUPNYJCMYKJH-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425009 | |

| Record name | L-NASPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155915-46-1 | |

| Record name | L-NASPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Malate-Aspartate Shuttle: A Comprehensive Technical Guide on its Discovery and Core Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the malate-aspartate shuttle (MAS), a critical metabolic pathway for cellular energy production. We will delve into the historical discovery of the shuttle, its intricate mechanism of action, and the experimental methodologies used to elucidate its function. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking a detailed understanding of this essential cellular process.

Discovery and Historical Context

The existence of a mechanism to transport reducing equivalents from cytosolic NADH into the mitochondria was hypothesized due to the impermeability of the inner mitochondrial membrane to NADH itself.[1] Early work by scientists like Albert Lehninger in 1951 had already established that isolated mitochondria could not oxidize externally added NADH.

The concept of the malate-aspartate shuttle was first proposed in 1962 by Piet Borst.[2] His work on Ehrlich ascites tumor cells, which lacked other known shuttles like the glycerol-3-phosphate shuttle, led him to postulate a substrate cycle involving malate and aspartate to account for the oxidation of cytosolic NADH.[2]

A significant breakthrough in understanding the shuttle's mechanism came in the 1970s from the work of Kathryn F. LaNoue and John R. Williamson.[2] They demonstrated that the efflux of aspartate from the mitochondria is an energy-dependent process, driven by the proton-motive force across the inner mitochondrial membrane.[2] This discovery was crucial as it explained the unidirectionality of the shuttle, ensuring the net transfer of reducing equivalents into the mitochondria.

The Core Function and Mechanism of the Malate-Aspartate Shuttle

The primary function of the malate-aspartate shuttle is to transport the reducing equivalents (H⁺ and e⁻) from NADH produced during glycolysis in the cytosol into the mitochondrial matrix. Once in the matrix, these reducing equivalents can be utilized by the electron transport chain to generate ATP through oxidative phosphorylation. This process is essential for maximizing the energy yield from glucose metabolism.[3]

The shuttle involves a series of enzymatic reactions and transport steps that occur across the inner mitochondrial membrane, orchestrated by two key antiporter proteins and two sets of isoenzymes located in the cytosol and the mitochondrial matrix.

The key components of the malate-aspartate shuttle are:

-

Malate Dehydrogenase (MDH): Exists as two isozymes: cytosolic (MDH1) and mitochondrial (MDH2).

-

Aspartate Aminotransferase (AST): Also known as glutamate-oxaloacetate transaminase (GOT), with cytosolic (GOT1) and mitochondrial (GOT2) isozymes.

-

Malate-α-ketoglutarate carrier (OGC or SLC25A11): An antiporter in the inner mitochondrial membrane that transports malate into the matrix in exchange for α-ketoglutarate.[4]

-

Aspartate-glutamate carrier (AGC or SLC25A12/13): An antiporter in the inner mitochondrial membrane that transports aspartate out of the matrix in exchange for glutamate and a proton.[5][6]

The shuttle operates in a cyclical manner, as depicted in the pathway diagram below.

Caption: The Malate-Aspartate Shuttle Pathway.

Quantitative Data

The efficiency and rate of the malate-aspartate shuttle are determined by the kinetic properties of its constituent enzymes and transporters, as well as the concentrations of the metabolic intermediates in the cytosol and mitochondrial matrix.

Kinetic Properties of Shuttle Enzymes

The following tables summarize the Michaelis-Menten constants (Km) and maximum velocities (Vmax) for the key enzymes of the malate-aspartate shuttle. It is important to note that these values can vary depending on the tissue, species, and experimental conditions such as pH and temperature.

| Enzyme | Substrate | Km (µM) | Source |

| Cytosolic Malate Dehydrogenase (MDH1) | NAD⁺ | 42 | Human[7] |

| Malate | 770 | Human[7] | |

| NADH | 17 | Human[7] | |

| Oxaloacetate | 51 | Human[7] | |

| Mitochondrial Malate Dehydrogenase (MDH2) | NAD⁺ | 60 | Human[7] |

| Malate | 1,450 | Human[7] | |

| NADH | 44 | Human[7] | |

| Oxaloacetate | 17 | Human[7] |

| Enzyme | Substrate | Km (mM) | Source |

| Cytosolic Aspartate Aminotransferase (GOT1) | Aspartate | High Km (rate-limiting in zygotes) | Mouse Zygotes[8] |

| Mitochondrial Aspartate Aminotransferase (GOT2) |

Note: Comprehensive kinetic data for AST/GOT isozymes across various conditions is extensive and can be found in dedicated enzymology literature.

Transport Kinetics of Mitochondrial Carriers

The transport of metabolites across the inner mitochondrial membrane is a critical regulatory point for the shuttle.

| Carrier | Substrate | Km | Vmax (nmol/min/mg protein) | Source |

| Aspartate-Glutamate Carrier (AGC) | Glutamate (influx) | - | 5.6 (mmol/g dry wt/hr) extrapolated | Rat Liver[9] |

| Aspartate (efflux) | - | 2.4 (mmol/g dry wt/hr) extrapolated | Rat Liver[9] | |

| Malate-α-Ketoglutarate Carrier (OGC) | Rat Heart[4] |

Note: Kinetic details for the OGC are inferred from studies in rat mitochondria.[4] Transport assays with reconstituted recombinant AGC1 and AGC2 have been performed to explore their specific transport properties.[5]

Metabolite Concentrations

The concentrations of the shuttle intermediates in the cytosol and mitochondria directly influence the directionality and flux of the pathway.

| Metabolite | Cytosolic Concentration (µM) | Mitochondrial Concentration (µM) | Source |

| NADH | 10 | 800 | Cardiac Tissue[7] |

| NAD⁺ | 99 | 5,800 | Cardiac Tissue[7] |

| Oxaloacetate | 5 | 0.3 | Cardiac Tissue[7] |

| Malate | 500 | 5,000 | Cardiac Tissue[7] |

Experimental Protocols

The study of the malate-aspartate shuttle relies on well-defined experimental procedures for the isolation of functional mitochondria and the subsequent measurement of shuttle activity and its components.

Isolation of Mitochondria from Rat Liver

This protocol describes a standard method for isolating mitochondria from rat liver using differential centrifugation.

Caption: Workflow for isolating mitochondria.

Reagents:

-

Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Wash Buffer: Same as isolation buffer but without EGTA.

Procedure:

-

Euthanize the rat according to approved animal care protocols and immediately excise the liver.

-

Place the liver in ice-cold isolation buffer.

-

Mince the liver into small pieces using scissors.

-

Homogenize the minced tissue in a Potter-Elvehjem homogenizer with a Teflon pestle.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant and transfer it to a new tube.

-

Centrifuge the supernatant at 8,500 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant.

-

Gently resuspend the mitochondrial pellet in wash buffer and centrifuge again at 8,500 x g for 10 minutes.

-

Repeat the wash step.

-

Resuspend the final mitochondrial pellet in a minimal volume of wash buffer and keep on ice.

-

Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

Measurement of Malate-Aspartate Shuttle Activity

This assay measures the oxygen consumption of isolated mitochondria in the presence of cytosolic components of the shuttle.

Caption: Experimental workflow for MAS activity assay.

Reagents:

-

Respiration Buffer: 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.2.

-

Substrates: Stock solutions of L-glutamate, L-malate, and NADH.

-

Inhibitor: Stock solution of aminooxyacetate (an inhibitor of aminotransferases).

Procedure:

-

Set up an oxygen electrode chamber (e.g., Clark-type electrode) with respiration buffer at the desired temperature (e.g., 30°C).

-

Add a known amount of isolated mitochondria (e.g., 0.5-1.0 mg protein/mL).

-

Add L-glutamate (e.g., 5 mM) and L-malate (e.g., 5 mM) to the chamber and record the basal rate of oxygen consumption.

-

Initiate the shuttle by adding a pulse of NADH (e.g., 0.5 mM) and record the stimulated rate of oxygen consumption.

-

To confirm that the oxygen consumption is due to the malate-aspartate shuttle, add an inhibitor such as aminooxyacetate (e.g., 1 mM) and observe the inhibition of respiration.

-

Calculate the shuttle activity as the difference between the stimulated and basal rates of oxygen consumption, normalized to the mitochondrial protein concentration.

Regulation of the Malate-Aspartate Shuttle

The activity of the malate-aspartate shuttle is tightly regulated to meet the metabolic demands of the cell. Key regulatory mechanisms include:

-

Substrate Availability: The concentrations of NADH, malate, aspartate, glutamate, and α-ketoglutarate in the cytosol and mitochondria are primary determinants of shuttle flux.[2]

-

Calcium Signaling: The aspartate-glutamate carrier (specifically the Aralar1/AGC1 isoform) is allosterically activated by cytosolic calcium. This links the energy-producing capacity of the mitochondria to cellular activity levels, particularly in tissues like the brain and muscle.

-

Hormonal Regulation: Thyroid hormones have been shown to upregulate the expression of components of the malate-aspartate shuttle in cardiac tissue, thereby increasing its capacity.[10]

-

Allosteric Regulation of Enzymes: Malate dehydrogenase is subject to allosteric regulation by various metabolites, including feedback inhibition by its products.[11]

-

Post-Translational Modifications: The activity of cytosolic malate dehydrogenase (MDH1) can be modulated by arginine methylation, which inhibits its activity by disrupting dimerization.[3]

Caption: Key regulators of MAS activity.

Conclusion

The malate-aspartate shuttle is a fundamental component of cellular metabolism, ensuring the efficient transfer of reducing equivalents from the cytosol to the mitochondria for ATP production. Its discovery was a pivotal moment in our understanding of bioenergetics, and ongoing research continues to unveil the complexities of its regulation and its role in various physiological and pathological states. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into this vital metabolic pathway and its potential as a therapeutic target.

References

- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 2. The malate–aspartate shuttle (Borst cycle): How it started and developed into a major metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 4. Reactome | SLC25A11 exchanges malate and alpha-ketoglutarate (2-oxoglutarate) across the inner mitochondrial membrane [reactome.org]

- 5. AGC1/2, the mitochondrial aspartate-glutamate carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Mitochondrial malate-aspartate shuttle regulates mouse embryo nutrient consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics and mechanisms of glutamate transport across the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Correlation between myocardial malate/aspartate shuttle activity and EAAT1 protein expression in hyper- and hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous L-Aspartate in the Mammalian Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the endogenous concentrations of L-aspartate in the mammalian brain. It details the quantitative data across various brain regions, outlines the experimental protocols for its measurement, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the roles of L-aspartate in neurological function and disease.

Introduction

L-aspartate, a non-essential amino acid, is ubiquitously present in the mammalian brain and plays a multifaceted role in central nervous system (CNS) function.[1][2] Beyond its fundamental role as a protein constituent, L-aspartate is recognized as an excitatory neurotransmitter, acting on N-methyl-D-aspartate (NMDA) receptors, although its role is considered secondary to glutamate.[3][4][5] Its involvement extends to crucial metabolic processes, including the malate-aspartate shuttle, which is vital for neuronal energy metabolism.[1][2] Understanding the precise concentration and distribution of L-aspartate in different brain regions is critical for elucidating its physiological and pathological significance.

This guide summarizes the current knowledge on endogenous L-aspartate concentrations, provides detailed methodologies for its quantification, and illustrates its functional context through signaling pathway and experimental workflow diagrams.

Quantitative Data: Endogenous L-Aspartate Concentrations

The concentration of L-aspartate varies across different regions of the mammalian brain and between species. The following tables summarize the reported quantitative data from various studies, providing a comparative overview.

Table 1: L-Aspartate Concentration in Human Brain

| Brain Region | Concentration (µmol/g wet weight) | Analytical Method | Reference |

| Frontal Lobe | 1.84 | Liquid Chromatography/Mass Spectrometry | [6] |

| Occipital Cortex | 1.29 - 1.85 | Post-mortem tissue analysis | [6] |

| Ventral Thalamic Nucleus | 3.28 | Post-mortem tissue analysis | [6] |

| Cerebellar Nuclei | 1.1 | Post-mortem tissue analysis | [6] |

| Tegmentum Pontis | 4.64 | Post-mortem tissue analysis | [6] |

Table 2: L-Aspartate Concentration in Rat Brain

| Brain Region | Concentration | Analytical Method | Reference |

| Hippocampus | 1.59 ± 0.22 µmol/g tissue | HPLC-UV | [6] |

| Cortex | 1.9 - 2.6 µmol/g wet weight | Magnetic Resonance Spectroscopy | [6] |

| Whole Brain | ~2.7 µmol/g wet weight | Not specified | [3][5] |

| Cerebellum | Higher than cerebrum | Ex vivo ¹H- and ¹³C-NMR spectroscopy | [5] |

| Cerebrum | Lower than cerebellum | Ex vivo ¹H- and ¹³C-NMR spectroscopy | [5] |

Table 3: L-Aspartate Concentration in Mouse Brain

| Brain Region | Concentration (µmol/g wet weight) | Analytical Method | Reference |

| Cortex | 1.8 - 2.3 | Magnetic Resonance Spectroscopy | [6] |

| Cortex (EAE model) | Reduced levels | HPLC | [7] |

| Spinal Cord (EAE model) | Reduced levels | HPLC | [7] |

Experimental Protocols

Accurate quantification of L-aspartate in brain tissue is crucial for research in neuroscience. This section details the common experimental protocols used for this purpose.

Brain Tissue Homogenate Preparation for HPLC and LC-MS/MS Analysis

This protocol describes the steps for preparing brain tissue homogenates for subsequent analysis of amino acid concentrations.

Materials:

-

Brain tissue sample

-

Ice-cold 0.1% formic acid in 5% acetonitrile (ACN) solution

-

TissueLyser or similar homogenizer

-

Microcentrifuge

-

Pipettes and sterile tubes

Procedure:

-

Excise the brain region of interest quickly and place it on an ice-cold plate.

-

Weigh the tissue sample.

-

Add the appropriate volume of ice-cold 0.1% formic acid in 5% ACN solution to the tissue in a sterile tube. The ratio of tissue to solution may vary, a common starting point is 1:1 (w/v).

-

Homogenize the tissue using a TissueLyser at 25 Hz for 5 minutes. To prevent degradation, ensure the sample remains cold during homogenization.

-

Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the amino acids, and transfer it to a new tube.

-

The supernatant can be directly injected for LC-MS/MS analysis or may require further derivatization for HPLC analysis.

In Vivo Microdialysis for Extracellular L-Aspartate Sampling

This protocol outlines the procedure for in vivo microdialysis in freely moving rats to sample extracellular L-aspartate.

Materials:

-

Microdialysis probe

-

Guide cannula (implanted stereotaxically into the target brain region)

-

Artificial cerebrospinal fluid (aCSF)

-

Microinfusion pump

-

Fraction collector

-

HPLC or LC-MS/MS system for analysis

Procedure:

-

Surgically implant a guide cannula into the specific brain region of the anesthetized rat using stereotaxic coordinates. Allow the animal to recover for a sufficient period (e.g., 24-48 hours).

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain tissue of the awake, freely moving animal.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Collect the dialysate samples at regular intervals (e.g., every 10-20 minutes) using a refrigerated fraction collector to prevent degradation of analytes.

-

The collected dialysate samples can then be analyzed for L-aspartate concentration using a highly sensitive analytical method such as HPLC with fluorescence detection (after derivatization) or LC-MS/MS.

HPLC with Fluorescence Detection for L-Aspartate Quantification

This protocol describes the analysis of L-aspartate in brain samples using HPLC with pre-column derivatization and fluorescence detection.

Materials:

-

Brain tissue supernatant or microdialysate sample

-

o-phthaldialdehyde (OPA) derivatizing reagent

-

HPLC system with a fluorescence detector

-

C18 reversed-phase column

-

Mobile phase A: Sodium acetate buffer

-

Mobile phase B: Methanol

-

L-aspartate standard solutions

Procedure:

-

Derivatization: Mix a small volume of the sample (or standard) with the OPA reagent. The OPA reacts with the primary amine group of L-aspartate to form a highly fluorescent derivative.

-

Chromatographic Separation: Inject the derivatized sample onto the C18 column. Use a gradient elution with mobile phases A and B to separate the L-aspartate derivative from other amino acids and interfering compounds.

-

Detection: Detect the fluorescent L-aspartate derivative using a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 450 nm emission for OPA derivatives).

-

Quantification: Create a standard curve by running known concentrations of L-aspartate standards. Determine the concentration of L-aspartate in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Signaling Pathway of L-Aspartate

L-aspartate primarily exerts its excitatory effects through the activation of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors.

Caption: L-Aspartate signaling pathway in a glutamatergic synapse.

Experimental Workflow for L-Aspartate Quantification

The following diagram illustrates a typical experimental workflow for the quantification of L-aspartate from brain tissue samples.

Caption: Experimental workflow for L-aspartate quantification.

References

- 1. Aspartate in the Brain: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspartate in the Brain: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thebehavioralscientist.com [thebehavioralscientist.com]

- 5. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection [mdpi.com]

- 6. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis of L-Aspartate

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-aspartate is a non-essential amino acid that functions as an excitatory neurotransmitter in the central nervous system (CNS). It plays a crucial role in synaptic plasticity and neuronal signaling, primarily through its action on N-methyl-D-aspartate (NMDA) receptors. In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous substances, such as L-aspartate, from the extracellular fluid of specific brain regions in awake and freely moving animals. This application note provides a detailed protocol for the in vivo microdialysis of L-aspartate in the rodent brain, from surgical procedures to sample analysis.

Quantitative Data: Basal Extracellular Concentrations of L-Aspartate

The basal extracellular concentration of L-aspartate can vary depending on the specific brain region and the physiological state of the animal. The following table summarizes reported basal levels in rats.

| Brain Region | Animal Model | Basal Extracellular L-Aspartate Concentration (µM) | Reference |

| Prefrontal Cortex (mPFC) | Rat | Not explicitly quantified, but noted to be approximately 50% lower than glutamate. | |

| Ventral Hippocampus (VH) | Rat | Not explicitly quantified, but noted to be approximately 50% lower than glutamate. | |

| Striatum | Rat | 83.7 µM (for N-acetylaspartate) | |

| Hippocampus | Rat | 23.0 µM (for N-acetylaspartate) | |

| Cerebral Cortex | Rat | 35.1 µM (for N-acetylaspartate) |

Note: Data for N-acetylaspartate, a derivative of L-aspartate, is included to provide an estimate of extracellular amino acid concentrations, as direct L-aspartate measurements were not available in all cited literature.

Experimental Protocols

This section details the methodology for in vivo microdialysis of L-aspartate, including probe selection, surgical implantation, sample collection, and analysis.

Microdialysis Probe Selection

The choice of microdialysis probe is critical for successful sampling of amino acids.

-

For chronic studies in freely moving rodents (rats and mice): Probes from the AZ and CX series are recommended due to their high recovery rates for small molecules like amino acids. The CX-i probes are optimized for mice, being lightweight and allowing for bilateral implantation. The AZ probes are more robust and suitable for longer experiments or for use in rats, as they are secured with a cap nut to prevent dislodgement.

-

For acute experiments in anesthetized animals: The DZ probe is a compact option designed for direct implantation without a guide cannula.

-

Membrane Cut-off: For small molecules like L-aspartate, a membrane with a molecular weight cut-off (MWCO) of 20,000 Da or less is typically sufficient.

Surgical Implantation of the Guide Cannula (for chronic studies)

-

Anesthesia: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) and mount it in a stereotaxic frame.

-

Incision: Make a midline incision on the scalp to expose the skull.

-

Craniotomy: Using a dental drill, create a small burr hole in the skull over the target brain region. The stereotaxic coordinates for specific brain regions can be obtained from a rodent brain atlas (e.g., Paxinos and Watson).

-

Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.

-

Fixation: Secure the guide cannula to the skull using dental cement and skull screws.

-

Dummy Probe Insertion: Insert a dummy probe into the guide cannula to keep it patent.

-

Post-operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.

In Vivo Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, gently remove the dummy probe and insert the microdialysis probe into the guide cannula.

-

Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (typically 0.5-2.0 µL/min) using a microinfusion pump. A standard aCSF recipe is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2.

-

Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing a small volume of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent degradation of L-aspartate. Samples should be immediately frozen on dry ice or in a refrigerated fraction collector and stored at -80°C until analysis.

Analytical Protocol: HPLC with Fluorescence Detection

High-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection is a sensitive and widely used method for the quantification of amino acids in microdialysates.

-

Derivatization:

-

Reagent: Prepare a derivatizing reagent solution of o-phthaldialdehyde (OPA) and a thiol (e.g., 2-mercaptoethanol or N-acetyl-L-cysteine) in a borate buffer (pH 9.5-10.5).

-

Procedure: Mix a small volume of the dialysate sample with the OPA reagent and allow the reaction to proceed for a few minutes at room temperature before injection into the HPLC system. This reaction forms a highly fluorescent isoindole derivative.

-

-

HPLC Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed to separate the amino acids.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Use a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of about 450 nm.

-

-

Quantification:

-

Generate a standard curve by derivatizing and analyzing known concentrations of L-aspartate.

-

The concentration of L-aspartate in the dialysate samples is determined by comparing their peak areas to the standard curve.

-

Visualizations

L-Aspartate Signaling Pathway

Caption: L-Aspartate acts as an agonist at the NMDA receptor, leading to calcium influx and downstream signaling cascades involved in synaptic plasticity.

Experimental Workflow for In Vivo Microdialysis of L-Aspartate

Caption: Workflow for in vivo microdialysis of L-aspartate, from surgical preparation to data analysis.

Application Notes and Protocols for L-Aspartate Quantification in Biological Fluids Using High-Performance Liquid Chromatography (HPLC)

Introduction

L-aspartate, a non-essential amino acid, plays a critical role in various physiological processes. It is a key metabolite in cellular metabolism, a precursor for other amino acids, and acts as an excitatory neurotransmitter in the central nervous system. Accurate quantification of L-aspartate in biological fluids such as plasma, serum, and cerebrospinal fluid is crucial for clinical diagnostics, monitoring therapeutic interventions, and advancing research in neuroscience and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific platform for this purpose.

This document provides detailed application notes and protocols for the quantification of L-aspartate in biological fluids using reversed-phase HPLC with pre-column derivatization and UV or fluorescence detection.

Principle of the Method

The analysis of L-aspartate by HPLC is challenging due to its polar nature and lack of a strong native chromophore for UV detection.[1] To overcome these limitations, a pre-column derivatization step is employed. This involves reacting the primary amino group of L-aspartate with a derivatizing agent to form a stable, non-polar, and highly detectable derivative. The most common reagent is o-phthalaldehyde (OPA), which reacts with primary amines in the presence of a thiol to produce fluorescent isoindole derivatives.[2]

The derivatized sample is then injected into a reversed-phase HPLC system. The components are separated based on their hydrophobicity on a C18 column. The derivatives are then detected by a fluorescence (FLD) or ultraviolet (UVD) detector, providing high sensitivity and selectivity.[2] Quantification is achieved by comparing the peak area of the L-aspartate derivative in the sample to that of known concentration standards.

Caption: A flowchart of the L-aspartate quantification process.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol describes the extraction of L-aspartate from plasma samples by protein precipitation.

Materials:

-

Human plasma

-

Sulfosalicylic acid (30%, v/v) or Perchloric acid (PCA)

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated centrifuge

Procedure:

-

Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.

-

Thaw plasma samples on ice.

-

For protein precipitation, add 100 µL of plasma to a microcentrifuge tube.

-

Add 20 µL of 30% (v/v) sulfosalicylic acid to the plasma sample.[3]

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Incubate the mixture on ice for 10 minutes.

-

Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the clear supernatant, which contains the deproteinized amino acids, and transfer it to a new tube for the derivatization step.

Protocol 2: Pre-column Derivatization with OPA and Thiol

This protocol details the derivatization of L-aspartate in the prepared samples and standards.

Materials:

-

Deproteinized sample supernatant or standard solution

-

Borate buffer (0.4 M, pH 9.9)

-

o-phthalaldehyde (OPA) solution (10 mg/mL in methanol)

-

Thiol reagent: Ethanethiol (ET) or N-acetyl-L-cysteine (NAC)[2][4]

-

Derivatization reagent (prepare fresh daily): Mix 1 mL of OPA solution, 2 mL of borate buffer, and 54 µL of Ethanethiol.[2]

Procedure:

-

Prepare a series of L-aspartate standard solutions (e.g., 1 to 100 µM) by diluting a stock solution with deionized water.

-

In an autosampler vial or a small tube, mix 50 µL of the deproteinized sample supernatant or standard solution with the derivatization reagent (e.g., in a 5:3 or 5:5 volume ratio of sample to reagent).[2]

-

Vortex the mixture for 30 seconds.[2]

-

Allow the reaction to proceed at room temperature for at least 2 minutes before injection into the HPLC system. The OPA-ET derivatives are generally stable for several hours.[2]

Protocol 3: HPLC Analysis

This protocol outlines the chromatographic conditions for the separation and detection of the derivatized L-aspartate.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a fluorescence or UV detector.

-

Reversed-phase C18 column (e.g., ODS-Hypersil, 250 x 4.6 mm, 5 µm).[4][5]

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Mobile Phase A: 50 mM Ammonium Acetate in water.[4]

-

Mobile Phase B: Methanol.[4]

-

Gradient Elution: A typical gradient could be:

-

0-5 min: 20% B

-

5-15 min: 20% to 80% B (linear gradient)

-

15-20 min: 80% B (wash)

-

20-25 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.[4]

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Detection:

Data Presentation

Quantitative data from HPLC analysis should be structured for clarity and comparison.

Table 1: Summary of HPLC Chromatographic Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Column | ODS-Hypersil C18 (250 x 4.6 mm, 5 µm) | [4][5] |

| Mobile Phase A | 50 mM Ammonium Acetate | [4] |

| Mobile Phase B | Methanol | [4] |

| Flow Rate | 1.0 mL/min | [4] |

| Detection (FLD) | λex: 325 nm, λem: 415 nm | [4] |

| Injection Volume | 10 µL | |

| Column Temperature | 40°C | [3] |

| Total Run Time | ~25 minutes | |

Table 2: Typical Method Validation Parameters

| Validation Parameter | Typical Value | Reference |

|---|---|---|

| Linearity Range | 10 - 280 µg/mL | [6][7] |

| Correlation Coefficient (r²) | > 0.999 | [6] |

| Limit of Detection (LOD) | 6.0 µg/g | [8] |

| Limit of Quantification (LOQ) | 20.0 µg/g | [8] |

| Accuracy (Recovery) | 98 - 106% | [8] |

| Precision (RSD) | < 15% |[6][8] |

Visualization of L-Aspartate's Role

L-aspartate is an excitatory neurotransmitter that acts on N-methyl-D-aspartate (NMDA) receptors in the central nervous system. Its accurate measurement is vital for neuropharmacology and studies of neurological disorders.

Caption: L-Aspartate's function as an excitatory neurotransmitter.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validated method for L-ornithine-L-aspartate analysis in human plasma by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validated method for L-ornithine-L-aspartate analysis in human plasma by capillary electrophoresis. | Semantic Scholar [semanticscholar.org]

- 8. Quantification of L-ornithine L-aspartate in health supplement by HPLC in combination with o-phthalaldehyde derivative technique [vjfc.nifc.gov.vn]

L-Aspartate in Primary Neuronal Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-aspartate, a non-essential amino acid, is a key excitatory neurotransmitter in the central nervous system (CNS), acting primarily as an agonist for the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] In primary neuronal cell culture, L-aspartate is a critical tool for investigating fundamental neuronal processes, including excitatory neurotransmission, synaptic plasticity, and excitotoxicity. Its application allows for the controlled stimulation of NMDA receptors, enabling researchers to dissect molecular signaling cascades and screen potential neuroprotective compounds. This document provides detailed protocols for the application of L-aspartate in primary neuronal cultures, methods for assessing its effects, and an overview of the associated signaling pathways.

Core Applications

-

Induction of Excitotoxicity: L-aspartate is widely used to model excitotoxic neuronal death, a pathological process implicated in various neurological disorders such as stroke and neurodegenerative diseases.[4][5]

-

Investigation of NMDA Receptor Signaling: As a selective NMDA receptor agonist, L-aspartate is instrumental in studying the downstream signaling pathways activated by these receptors.[1][3]

-

Neurotransmitter Release Studies: L-aspartate can be used to stimulate the release of other neurotransmitters, such as GABA, from cultured neurons.[1]

-

Drug Screening: Primary neuronal cultures treated with L-aspartate provide a valuable in vitro model for screening and evaluating the efficacy of neuroprotective drug candidates.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of L-aspartate with primary neuronal cells as reported in the literature.

Table 1: Neurotoxicity of L-Aspartate in Murine Cortical Neurons

| Parameter | Value | Reference |

| Exposure Time | 5 minutes | [4] |

| ED₅₀ | ~190 µM | [4] |

| Onset of Neuronal Destruction | Within 10 hours | [4] |

Table 2: Uptake Kinetics of L-Aspartate in Primary Cultured Cells

| Cell Type | Kinetic Parameter | Value | Reference |

| Astrocytes (Prefrontal Cortex) | Kₘ | 77 µM | [6] |

| Vₘₐₓ | 11.8 nmol x min⁻¹ x mg⁻¹ | [6] | |

| Granule Cells (Cerebellum) | Kₘ | 32 µM | [6] |

| Vₘₐₓ | 2.8 nmol x min⁻¹ x mg⁻¹ | [6] |

Signaling Pathways and Experimental Workflows

L-Aspartate Induced Excitotoxicity Signaling Pathway

L-aspartate-induced excitotoxicity is primarily mediated by the overactivation of NMDA receptors, leading to excessive calcium influx and subsequent activation of downstream cell death pathways.

Caption: L-Aspartate signaling cascade leading to excitotoxicity.

Experimental Workflow: Investigating L-Aspartate Neurotoxicity

This workflow outlines the key steps for assessing the neurotoxic effects of L-aspartate on primary neuronal cultures.

References

- 1. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thebehavioralscientist.com [thebehavioralscientist.com]

- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 4. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of uptake and release processes for D- and L-aspartate in primary cultures of astrocytes and cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Techniques for Studying L-aspartate Release from Synaptosomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptosomes, isolated presynaptic nerve terminals, are a powerful in vitro model for investigating the mechanisms of neurotransmitter release.[1][2] They retain the essential machinery for neurotransmitter storage, release, and reuptake, providing a simplified and controlled system to study synaptic function.[1] This document provides detailed application notes and protocols for studying the release of the excitatory amino acid L-aspartate from synaptosomes. While L-glutamate is the primary excitatory neurotransmitter in the central nervous system, L-aspartate is also released from certain pathways and is believed to play a role in neurotransmission.[3][4][5] Understanding the mechanisms of L-aspartate release is crucial for elucidating its physiological roles and for the development of therapeutics targeting excitatory neurotransmission.

The following sections detail the preparation of synaptosomes, the superfusion technique for monitoring release, and various methods for the detection and quantification of L-aspartate.

I. Synaptosome Preparation

The isolation of functional synaptosomes is the foundational step for studying neurotransmitter release. The procedure typically involves homogenization of brain tissue followed by differential and density gradient centrifugation to separate synaptosomes from other cellular components.[6][7][8]

Experimental Protocol: Isolation of Synaptosomes from Rodent Brain

This protocol is adapted from established methods for preparing synaptosomes suitable for release studies.[6][7][8]

Materials:

-

Rodent brain tissue (e.g., cortex, hippocampus)

-

Ice-cold Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4

-

Ice-cold Sucrose Solutions: 0.8 M and 1.2 M Sucrose in 4 mM HEPES, pH 7.4

-

Dounce homogenizer with a tight-fitting pestle

-

Refrigerated centrifuge and ultracentrifuge with appropriate rotors

-

Syringe and needle

Procedure:

-

Tissue Homogenization:

-

Rapidly dissect the desired brain region from a euthanized rodent on ice.

-

Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer with 10-12 gentle up-and-down strokes.[9]

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris (P1 pellet).

-

Carefully collect the supernatant (S1) and centrifuge it at 15,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.[9]

-

-

Sucrose Density Gradient Centrifugation:

-

Resuspend the P2 pellet in Homogenization Buffer.

-

Prepare a discontinuous sucrose gradient by carefully layering 5 mL of 0.8 M sucrose solution on top of 5 mL of 1.2 M sucrose solution in an ultracentrifuge tube.

-

Layer the resuspended P2 fraction on top of the sucrose gradient.

-

Centrifuge at 50,000 x g for 70 minutes at 4°C in a swinging-bucket rotor.[6]

-

-

Synaptosome Collection:

-

Synaptosomes will be located at the interface between the 0.8 M and 1.2 M sucrose layers.[6]

-

Carefully collect this band using a syringe and needle.

-

-

Washing and Final Preparation:

-

Dilute the collected synaptosome fraction with a suitable physiological buffer (e.g., Krebs-Ringer buffer) and centrifuge at 12,000 x g for 15 minutes to pellet the synaptosomes.[7]

-

Resuspend the final synaptosomal pellet in the desired experimental buffer.

-

Quality Control: The purity and enrichment of the synaptosomal preparation can be assessed by Western blotting for pre- and post-synaptic marker proteins such as synaptophysin and PSD-95, respectively.[9]

Synaptosome Preparation Workflow

II. Superfusion Technique for L-aspartate Release

The superfusion technique is a dynamic method that allows for the continuous monitoring of neurotransmitter release from synaptosomes under various conditions.[1][10][11] It is particularly useful for distinguishing between basal and stimulated release and for studying the effects of pharmacological agents.[10][12]

Experimental Protocol: Superfusion of Synaptosomes

Materials:

-

Superfusion apparatus with multiple chambers

-

Microporous filters (e.g., 0.45 µm pore size)

-

Peristaltic pump

-

Fraction collector

-

Physiological buffer (e.g., Krebs-Ringer buffer)

-

Depolarizing agents (e.g., high KCl solution, 4-aminopyridine)

-

Pharmacological agents of interest

Procedure:

-

Loading Synaptosomes:

-

(Optional, for radiolabeling studies) Pre-incubate the synaptosomes with a radiolabeled tracer, such as [³H]D-aspartate, which is a non-metabolizable analogue of L-aspartate.[11]

-

Layer a thin film of the synaptosomal suspension onto the microporous filters placed at the bottom of the superfusion chambers.

-

-

Superfusion:

-

Begin superfusing the synaptosomes with the physiological buffer at a constant flow rate (e.g., 0.5 mL/min) using a peristaltic pump.

-

Allow the system to equilibrate and collect fractions to establish a stable baseline of basal release.

-

-

Stimulation of Release:

-

To evoke release, switch the superfusion medium to one containing a depolarizing agent. Common methods include:

-

High Potassium (KCl): A buffer with an elevated concentration of KCl (e.g., 15-50 mM) to induce membrane depolarization.[1][13]

-

4-Aminopyridine (4-AP): A potassium channel blocker that prolongs action potentials and enhances neurotransmitter release.[1]

-

Veratridine: A sodium channel activator that causes persistent depolarization.[1]

-

-

Collect fractions throughout the stimulation period.

-

-

Return to Basal Conditions:

-

Switch the superfusion medium back to the standard physiological buffer to wash out the stimulus and monitor the return to basal release levels.

-

-

Sample Analysis:

-

Quantify the amount of L-aspartate in the collected fractions using one of the detection methods described in the next section.

-

References

- 1. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. Aspartate release from rat hippocampal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synaptosome isolation [bio-protocol.org]

- 7. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Synaptic Plasma Membrane and Postsynaptic Density Proteins Using a Discontinuous Sucrose Gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Synaptosomes Still Viable after 25 Years of Superfusion* - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. A superfusion apparatus for the examination of neurotransmitter release from synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Recording L-aspartate-Mediated Currents Using Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing whole-cell patch-clamp electrophysiology for the detailed study of L-aspartate-mediated currents. L-aspartate, an excitatory amino acid neurotransmitter, primarily exerts its effects through ionotropic glutamate receptors, including N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, as well as metabotropic glutamate receptors (mGluRs).[1][2][3][4][5] This document outlines the necessary protocols, solutions, and data interpretation strategies to successfully record and analyze these currents, offering valuable insights for neuroscience research and the development of novel therapeutics targeting excitatory neurotransmission.

Introduction to L-aspartate Neurotransmission

L-aspartate is an endogenous amino acid that functions as a neurotransmitter in the central nervous system.[3] It is known to be co-released with L-glutamate from axon terminals in various brain regions.[5] L-aspartate can activate several types of glutamate receptors, leading to neuronal excitation.[2][5] Understanding the nuances of L-aspartate-mediated signaling is crucial for elucidating its role in physiological processes like learning and memory, as well as its contribution to pathological conditions such as excitotoxicity.[6][7]

The primary targets of L-aspartate in the central nervous system include:

-

NMDA Receptors: L-aspartate is a well-established agonist at NMDA receptors.[1][3][6] Activation of these receptors leads to an influx of Ca2+ and Na+ ions, triggering various intracellular signaling cascades.[6][7]

-

AMPA Receptors: While less potent than at NMDA receptors, L-aspartate has been shown to activate AMPA receptors in certain neuronal populations, contributing to fast excitatory synaptic transmission.[2][5]

-

Metabotropic Glutamate Receptors (mGluRs): L-aspartate can also modulate neuronal activity through its interaction with mGluRs, which are G-protein coupled receptors that trigger intracellular second messenger pathways.[4][8][9]

Experimental Considerations

Successful recording of L-aspartate-mediated currents requires careful attention to several experimental parameters:

-

Cell Type: The choice of cell type is critical, as the expression levels of different glutamate receptor subtypes vary significantly across different neuronal populations. Primary neuronal cultures, brain slices, or heterologous expression systems can be utilized depending on the specific research question.

-

Voltage-Clamp vs. Current-Clamp: Whole-cell patch-clamp can be performed in either voltage-clamp or current-clamp mode.[10][11][12] Voltage-clamp is ideal for isolating and characterizing the properties of specific ionic currents, while current-clamp allows for the study of changes in membrane potential and neuronal firing.[12]

-

Pharmacological Tools: The use of specific receptor antagonists is essential for dissecting the contribution of different receptor subtypes to the total L-aspartate-mediated current. For example, D-AP5 can be used to block NMDA receptors, and CNQX or NBQX can be used to block AMPA/kainate receptors.[2]

Data Presentation

Quantitative data from patch-clamp experiments should be organized for clarity and ease of comparison. The following tables provide a template for summarizing key experimental parameters and results.

Table 1: Composition of Extracellular and Intracellular Solutions

| Solution Component | Extracellular Solution (aCSF) Concentration (mM) | Intracellular Solution Concentration (mM) |

| NaCl | 125 | - |

| KCl | 2.5 | 135 |

| MgCl₂ | 1 | 1 |

| CaCl₂ | 2 | - |

| NaH₂PO₄ | 1.25 | - |

| NaHCO₃ | 25 | - |

| Glucose | 10 | - |

| K-Gluconate | - | 115 |

| HEPES | - | 10 |

| EGTA | - | 0.5 |

| Mg-ATP | - | 2 |

| Na-GTP | - | 0.2 |

| pH | 7.4 (with 95% O₂/5% CO₂) | 7.25 (with KOH) |

| Osmolarity (mOsm) | ~310 | ~290 |

Note: The exact composition of solutions may need to be optimized for specific cell types and experimental conditions.[11][13][14][15] For recording NMDA receptor currents, Mg²⁺ may be omitted from the extracellular solution to relieve the voltage-dependent block.[1][6]

Table 2: Pharmacological Agents for Receptor Subtype Identification

| Agent | Target Receptor | Typical Concentration | Effect |

| L-aspartate | NMDA, AMPA, mGluRs | 10 µM - 1 mM | Agonist |

| D-AP5 | NMDA Receptor | 50 - 100 µM | Antagonist |

| CNQX | AMPA/Kainate Receptor | 10 - 20 µM | Antagonist |

| NBQX | AMPA/Kainate Receptor | 5 - 10 µM | Antagonist |

| (S)-MCPG | Group I/II mGluRs | 500 µM | Antagonist |

| L-AP4 | Group III mGluRs | 10 - 100 µM | Agonist |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of L-aspartate-Mediated Currents in Cultured Neurons

This protocol describes the general procedure for recording L-aspartate-evoked currents from cultured neurons using the whole-cell voltage-clamp technique.

Materials:

-

Cultured neurons on coverslips

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries

-

Microelectrode puller

-

Perfusion system

-

Extracellular solution (aCSF)

-

Intracellular solution

-

L-aspartate and relevant pharmacological agents

Procedure:

-

Preparation:

-

Prepare fresh extracellular and intracellular solutions and filter them (0.2 µm filter).

-

Pull glass micropipettes to a resistance of 3-8 MΩ when filled with intracellular solution.[16]

-

Mount a coverslip with cultured neurons in the recording chamber and perfuse with aCSF at a rate of 1-2 mL/min.[11]

-

-

Obtaining a Gigaohm Seal:

-

Fill a micropipette with intracellular solution and mount it on the micromanipulator.

-

Apply positive pressure to the pipette and lower it into the bath.

-

Under visual guidance (microscope), approach a healthy-looking neuron.

-

Once the pipette tip touches the cell membrane, release the positive pressure.

-

Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[17]

-

-

Establishing Whole-Cell Configuration:

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.[10][18]

-

Switch the amplifier to voltage-clamp mode and set the holding potential (e.g., -70 mV to record AMPA receptor-mediated currents or +40 mV to relieve Mg²⁺ block of NMDA receptors).[17]

-

-

Recording L-aspartate-Mediated Currents:

-

Allow the cell to stabilize for a few minutes.

-

Apply L-aspartate to the cell using the perfusion system.

-

Record the resulting inward or outward currents.

-

To isolate specific receptor contributions, co-apply L-aspartate with specific antagonists (see Table 2).

-

Wash out the drugs with aCSF between applications.

-

-

Data Analysis:

-

Measure the peak amplitude, rise time, and decay kinetics of the recorded currents.

-

Construct dose-response curves to determine the potency of L-aspartate.

-

Compare the currents in the presence and absence of antagonists to quantify the contribution of each receptor subtype.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways activated by L-aspartate and the general experimental workflow for patch-clamp recordings.

References

- 1. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of NMDA and non-NMDA receptors by L-aspartate in the suprachiasmatic nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. L-aspartate effects on single neurons and interactions with glutamate in striatal slice preparation from chicken brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]

- 8. L-aspartate-beta-hydroxamate exhibits mixed agonist/antagonist activity at the glutamate metabotropic receptor in rat neonatal cerebrocortial slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of metabotropic glutamate receptor agonists and antagonists on D-aspartate release from mouse cerebral cortical and striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 13. scientifica.uk.com [scientifica.uk.com]

- 14. NanoTouch: intracellular recording using transmembrane conductive nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Whole Cell Patch Clamp Protocol [protocols.io]

Troubleshooting & Optimization

Technical Support Center: Preventing L-aspartate-Induced Excitotoxicity in Neuronal Cultures

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing excitotoxicity in neurons treated with L-aspartate.

Frequently Asked Questions (FAQs)

Q1: What is L-aspartate-induced excitotoxicity?

A1: L-aspartate is an excitatory amino acid that can act as a neurotransmitter.[1] Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death.[2][3] High levels of L-aspartate can trigger excitotoxicity by activating NMDA receptors, leading to a massive influx of calcium ions (Ca2+) into the neuron.[1][4] This calcium overload activates various downstream neurotoxic cascades, ultimately causing cell death.[1][3]

Q2: What are the primary molecular mechanisms involved in L-aspartate excitotoxicity?

A2: The primary mechanisms include:

-

NMDA Receptor Overactivation: L-aspartate binds to and activates NMDA receptors.[1][4]

-

Calcium (Ca2+) Overload: Excessive activation of NMDA receptors leads to a large and sustained influx of Ca2+ into the neuron.[1][2][5]

-

Mitochondrial Dysfunction: The Ca2+ overload disrupts mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[6][7][8]

-

Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction contributes to the generation of harmful reactive oxygen species.[1]

-

Enzyme Activation: Elevated intracellular Ca2+ activates various enzymes, including proteases (like caspases), phospholipases, and endonucleases, which contribute to cellular damage.[1]

-

PARP-1 Activation: DNA damage caused by excitotoxicity can lead to the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), which depletes cellular energy stores and contributes to cell death.[9][10][11]

Q3: What are the visible signs of excitotoxicity in my neuronal culture?

A3: Signs of excitotoxicity can include:

-

Neuronal swelling and changes in morphology.

-

Detachment of neurons from the culture substrate.

-

Increased number of floating, dead cells.

-

Pyknotic (condensed and shrunken) nuclei.

-

Positive staining with cell death markers like propidium iodide or trypan blue.[12][13]

Q4: How can I prevent L-aspartate-induced excitotoxicity in my experiments?

A4: Several strategies can be employed:

-

Use of NMDA Receptor Antagonists: These compounds block the NMDA receptor, preventing L-aspartate from binding and initiating the excitotoxic cascade.[4][14]

-

Calcium Chelators: These molecules bind to and reduce the concentration of free intracellular calcium, mitigating the downstream damaging effects.[15][16][17]

-

Controlling L-aspartate Concentration and Exposure Time: Use the lowest effective concentration of L-aspartate and the shortest exposure time necessary to achieve your experimental goals. A five-minute exposure to 30 µM - 3 mM L-aspartate has been shown to cause concentration-dependent neuronal death.[4]

-

Maintaining Optimal Culture Conditions: Ensure your neuronal cultures are healthy and not stressed, as this can increase their susceptibility to excitotoxicity.

Troubleshooting Guides

Issue 1: High levels of neuronal death observed after L-aspartate treatment.

| Possible Cause | Troubleshooting Step |

| L-aspartate concentration is too high. | Titrate the L-aspartate concentration to find the lowest effective dose for your experiment. An ED50 of around 190 µM has been reported for a 5-minute exposure in murine cortical cultures.[4] |

| Exposure time to L-aspartate is too long. | Reduce the duration of L-aspartate exposure. Even brief exposures can trigger delayed neurotoxicity.[4] |

| Neurons are stressed or unhealthy. | Ensure optimal culture conditions, including proper media, supplements, and plating density. Unhealthy neurons are more susceptible to excitotoxic insults. |

| Absence of neuroprotective agents. | Co-treat with an NMDA receptor antagonist (e.g., D-APV, dextrorphan, ketamine) or a calcium chelator (e.g., BAPTA-AM).[4][15] |

Issue 2: Inconsistent results or high variability between experiments.

| Possible Cause | Troubleshooting Step |

| Inconsistent L-aspartate preparation. | Prepare fresh L-aspartate solutions for each experiment from a high-quality source. |

| Variability in cell culture health. | Standardize your cell culture protocol, including seeding density, media changes, and age of cultures. Primary neurons can be particularly sensitive.[18][19] |

| Inaccurate timing of treatments. | Use a precise timer for L-aspartate exposure and subsequent treatments. |

| Uneven distribution of reagents. | Ensure thorough but gentle mixing of reagents in the culture wells. |

Experimental Protocols

Protocol 1: Induction of L-aspartate Excitotoxicity in Primary Cortical Neurons

-

Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density. Culture the neurons for at least 7 days in vitro (DIV) to allow for maturation.

-

Preparation of L-aspartate Solution: Prepare a stock solution of L-aspartate in a suitable vehicle (e.g., sterile water or culture medium).

-

Induction of Excitotoxicity:

-

Termination of Treatment (for short exposure):

-

Remove the L-aspartate-containing medium.

-

Wash the cells gently with pre-warmed, fresh culture medium.

-

Add fresh, pre-warmed culture medium to the wells.

-

-

Assessment of Cell Viability: Assess neuronal viability at a desired time point post-treatment (e.g., 10-24 hours) using methods such as LDH assay, Trypan Blue exclusion, or fluorescent live/dead staining (e.g., Calcein-AM/Propidium Iodide).[12][13]

Protocol 2: Neuroprotection Assay using an NMDA Receptor Antagonist

-

Cell Culture: Follow the same procedure as in Protocol 1.

-

Pre-treatment with Antagonist:

-

Prior to L-aspartate exposure, pre-incubate the neurons with the NMDA receptor antagonist (e.g., D-2-amino-5-phosphonovalerate (D-APV)) for a specific duration (e.g., 30-60 minutes). The effective concentration will depend on the specific antagonist used.

-

-

Co-treatment:

-

Add L-aspartate to the wells already containing the NMDA receptor antagonist.

-

-

Induction and Assessment: Follow steps 3-5 from Protocol 1.

-

Controls: Include control groups with no treatment, L-aspartate only, and antagonist only.

Quantitative Data Summary

Table 1: Effective Concentrations of Agents in L-aspartate/Glutamate Excitotoxicity Models

| Agent | Mechanism of Action | Cell Type | Effective Concentration | Reference |

| L-aspartate | NMDA Receptor Agonist | Murine Cortical Neurons | ED50 ~190 µM (5 min exposure) | [4] |

| Glutamate | NMDA Receptor Agonist | Cerebellar Granule Neurons | 100 µM | [20] |

| D-2-amino-5-phosphonovalerate (D-APV) | Competitive NMDA Receptor Antagonist | Murine Cortical Neurons | Attenuates L-aspartate toxicity | [4] |

| Dextrorphan | Non-competitive NMDA Receptor Antagonist | Murine Cortical Neurons | Attenuates L-aspartate toxicity | [4] |

| Ketamine | Non-competitive NMDA Receptor Antagonist | Murine Cortical Neurons | Attenuates L-aspartate toxicity | [4] |

| BAPTA-AM | Intracellular Calcium Chelator | Hippocampal Neurons | Varies, used to attenuate glutamate-induced Ca2+ increase | [15][16] |

| Astaxanthin | Antioxidant, Modulates Glutamate Receptors | Primary Cortical Neurons | 50 µM (48h pre-incubation) | [21] |

Signaling Pathways and Workflows

Caption: L-aspartate excitotoxicity signaling pathway.

Caption: Workflow for a neuroprotection experiment.

References

- 1. Various facets of excitotoxicity [explorationpub.com]

- 2. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Lactate protects neurons against excitotoxicity: implication of an ATP-mediated signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mitochondrial Dysfunction Is a Primary Event in Glutamate Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial Dysfunction Is a Primary Event in Glutamate Neurotoxicity | Journal of Neuroscience [jneurosci.org]

- 8. jneurosci.org [jneurosci.org]

- 9. NMDA but not non-NMDA excitotoxicity is mediated by Poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PARP cleavage, DNA fragmentation, and pyknosis during excitotoxin-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measurements of cell death in neuronal and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurements of Cell Death in Neuronal and Glial Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of calcium chelators on intracellular calcium and excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. experts.umn.edu [experts.umn.edu]

- 18. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 19. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]

- 20. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]

- 21. mdpi.com [mdpi.com]

How to minimize non-specific binding in L-aspartate receptor assays

Welcome to the technical support center for L-aspartate receptor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during L-aspartate receptor binding assays, with a focus on identifying and minimizing sources of non-specific binding (NSB).

Q1: What is non-specific binding and why is it a problem in my L-aspartate receptor assay?

A1: Non-specific binding (NSB) refers to the binding of a radioligand or labeled compound to sites other than the intended L-aspartate receptor.[1][2] These can include membrane lipids, other proteins, or even the surfaces of your assay plates and filters.[3][4] High NSB is problematic because it creates background noise, which can mask the true specific binding signal to the receptor.[4] An acceptable assay should have specific binding that accounts for more than 80% of the total binding at the Kd concentration of the radioligand.[5] If NSB is greater than 50% of total binding, it becomes difficult to obtain quality data.[1][5]

Q2: How do I properly determine the level of non-specific binding in my experiment?

A2: To measure NSB, you must measure radioligand binding in the presence of a high concentration of an unlabeled compound (a "cold" ligand) that will saturate the L-aspartate receptors.[1] Since the receptors are occupied by the unlabeled compound, the radioligand can only bind to non-specific sites. The specific binding is then calculated by subtracting this non-specific binding from the total binding (measured in the absence of the cold ligand). A common practice is to use the unlabeled compound at a concentration 100 to 1000 times its Kd or Ki value for the receptor.[1][5]

Q3: My assay shows high non-specific binding. What are the common causes and how can I fix them?

A3: High non-specific binding can stem from several factors. Below is a troubleshooting guide to address the most common culprits.

| Potential Cause | Recommended Solution & Explanation |

| Insufficient Blocking | The most common cause of high background is inadequate blocking of non-specific sites.[6][7][8] Solution: Increase the concentration or incubation time of your blocking agent.[7][9] Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and gelatin.[4][10] It's crucial to select a blocking agent that doesn't interfere with your assay. For example, avoid milk-based blockers like casein when using biotin-avidin detection systems.[8][11] |

| Inappropriate Ligand Concentration | Using too high a concentration of the radioligand can lead to increased NSB, as non-specific sites are typically low-affinity and non-saturable.[12] Solution: For competition assays, use a radioligand concentration at or below its Kd value.[5] For saturation binding experiments, use a range from 0.1x to 10x the Kd, but ensure that the total ligand bound remains below 10% of the total ligand added to avoid ligand depletion.[5][12][13] |

| Suboptimal Washing Steps | Inadequate washing can leave unbound radioligand trapped in the filter or well, contributing to high background.[7][14] Solution: Increase the number and/or volume of washes.[8][14] Consider adding a short soak step (e.g., 30 seconds) with wash buffer between aspirations.[7] Using ice-cold wash buffer can also help by slowing the dissociation of the specifically bound ligand during the wash steps. |

| Issues with Assay Buffer | The composition of your assay buffer can influence NSB. Hydrophobic and electrostatic interactions are major drivers of non-specific adsorption.[3] Solution: Adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) to your wash and/or blocking buffer can help reduce NSB.[7][15] However, ensure the detergent is compatible with all assay components.[16] Sometimes, a protein like casein can be more effective than a detergent.[10] |

| High Protein/Membrane Concentration | Too much membrane preparation in the assay can increase the number of non-specific binding sites available. Solution: Optimize the amount of protein per well. Perform an initial protein variation experiment to find a concentration where specific binding is high, but the total ligand bound is less than 10% of the total added.[13] |

Experimental Protocols & Methodologies

Here we provide detailed protocols for key experiments related to minimizing NSB in L-aspartate receptor assays.

Protocol 1: Optimizing Blocking Agent Concentration

This protocol helps determine the optimal concentration of a blocking agent (e.g., BSA) to minimize NSB while maintaining a high specific binding signal.

-

Prepare Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Radioligand: e.g., [³H]-L-Aspartate, at a concentration equal to its Kd.

-

Unlabeled Ligand: e.g., L-Aspartate, at a concentration 1000x its Kd (for determining NSB).

-

Membrane Preparation: Homogenized tissue or cells expressing the L-aspartate receptor, diluted in assay buffer to a pre-determined optimal concentration.

-

Blocking Agent Stock: Prepare a high-concentration stock solution (e.g., 10% w/v BSA in assay buffer).

-

-

Assay Setup (96-well plate format):

-

Prepare serial dilutions of the blocking agent in your assay buffer to test a range of final concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% BSA).

-

For each BSA concentration, set up triplicate wells for:

-

Total Binding: Membrane + Radioligand + Assay Buffer with BSA.

-

Non-Specific Binding (NSB): Membrane + Radioligand + Unlabeled Ligand + Assay Buffer with BSA.

-

-

-

Incubation:

-

Add the components to the wells.

-

Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a time sufficient to reach equilibrium (e.g., 60-90 minutes).[17]

-

-

Filtration and Washing:

-

Quantification and Analysis:

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the average counts per minute (CPM) for each condition.

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the Specific Binding and the %NSB (NSB/Total * 100) against the blocking agent concentration. Select the concentration that provides the lowest %NSB without significantly reducing the specific binding signal.

-

Protocol 2: Checkerboard Titration to Optimize Membrane and Radioligand Concentration

This experiment helps find the ideal balance between membrane protein and radioligand concentration to maximize the specific binding window while keeping total binding below 10% of the total ligand added.[13]

-

Prepare Serial Dilutions:

-

Membrane Preparation: Prepare a series of dilutions (e.g., 5, 10, 20, 40 µg of protein per well).

-

Radioligand: Prepare a series of dilutions around the expected Kd (e.g., 0.1x, 0.5x, 1x, 2x, 5x Kd).

-

-

Assay Setup:

-

Use a 96-well plate to test each membrane concentration against each radioligand concentration.

-

For each combination, set up wells for Total Binding and Non-Specific Binding as described in Protocol 1.

-

-

Execution:

-

Follow the incubation, filtration, washing, and quantification steps as outlined in Protocol 1.

-

-

Data Analysis:

-

For each combination, calculate the specific binding and the signal-to-background ratio (Total Binding / NSB).

-

Also, calculate the percentage of radioligand bound ([Total CPM / Total CPM added to well] * 100).

-

Create a table or heat map of the results. Identify the combination that yields a high signal-to-background ratio while keeping the percentage of ligand bound under the 10% threshold.[13]

-

Visual Guides: Workflows and Pathways

Troubleshooting Workflow for High Non-Specific Binding

This diagram outlines a logical approach to diagnosing and solving issues with high NSB in your assay.

General Workflow for a Radioligand Binding Assay

This diagram illustrates the key stages of a typical filtration-based radioligand binding assay.

Simplified L-Aspartate Receptor Signaling

L-aspartate is an agonist for ionotropic glutamate receptors, such as the NMDA receptor. This diagram shows a simplified view of its action.

References

- 1. graphpad.com [graphpad.com]